

Application Note: Ultra-Trace Determination of Strontium-90 using ICP-MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Strontium-90**

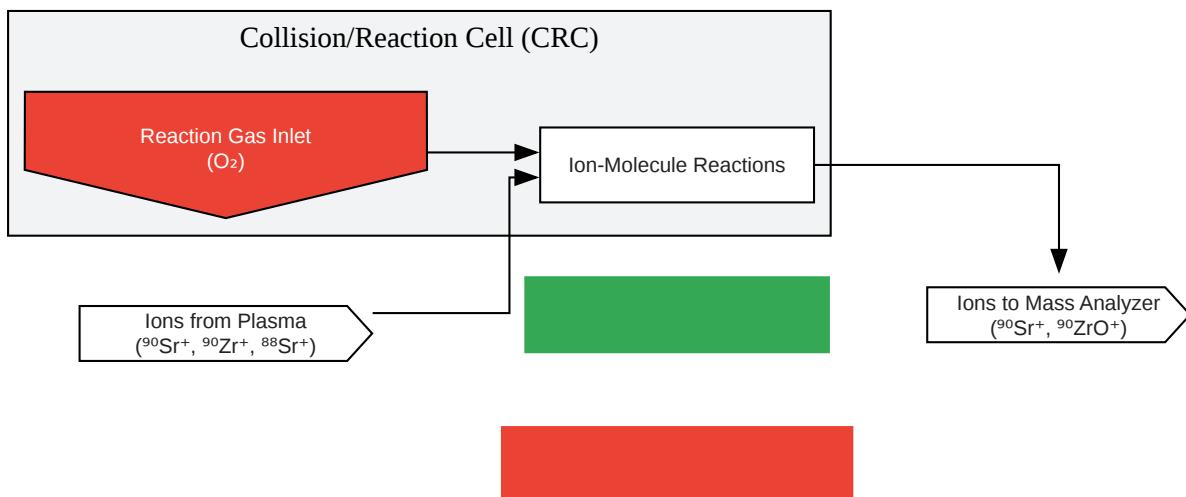
Cat. No.: **B1230875**

[Get Quote](#)

Introduction

Strontium-90 (^{90}Sr), a radioactive isotope of strontium, is a significant concern for environmental and human health due to its long half-life and its propensity to accumulate in bones. A product of nuclear fission, its presence in the environment necessitates sensitive and rapid analytical methods for monitoring and risk assessment. Traditional radiometric methods for ^{90}Sr detection are often time-consuming. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) has emerged as a powerful alternative, offering high sample throughput and excellent sensitivity for the ultra-trace determination of ^{90}Sr .^{[1][2]}

A primary challenge in the ICP-MS analysis of ^{90}Sr is the isobaric interference from Zirconium-90 (^{90}Zr), which is often present at much higher concentrations in environmental and biological samples.^{[2][3]} This application note details a robust protocol for the ultra-trace determination of ^{90}Sr using ICP-MS, incorporating effective chemical separation and advanced instrumental techniques to eliminate interferences. The methodologies described are applicable to a range of sample matrices including water, soil, and biological materials, making them highly relevant for researchers, scientists, and drug development professionals.


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Overall experimental workflow for ^{90}Sr determination by ICP-MS.

Interference Removal Pathway

[Click to download full resolution via product page](#)

Caption: Interference removal of $^{90}\text{Zr}^+$ using a collision/reaction cell with oxygen.

Materials and Reagents

- Acids: Nitric acid (HNO_3 , 69-70%, Optima), Hydrofluoric acid (HF , 48-51%, Optima), Perchloric acid (HClO_4 , 70%, Optima)
- Reagents: Hydrogen peroxide (H_2O_2 , 30%, Optima)

- Resins: Sr-selective resin (Eichrom Sr-Spec)
- Standards: Certified ⁹⁰Sr standard solution, stable Sr and Zr standard solutions for tuning and validation.
- Water: Ultrapure water (18.2 MΩ·cm)

Protocols

Sample Preparation

For Water Samples:

- Acidify the water sample (typically 1 L) with HNO₃ to a final concentration of 2% (v/v).
- If pre-concentration is needed, evaporate the sample to a smaller volume.
- Proceed to the chemical separation step.

For Soil/Sediment Samples:

- Homogenize and dry the sample (typically 1 g).
- Perform microwave-assisted acid digestion using a mixture of HNO₃, HF, and HClO₄.^[4]
- Evaporate the digested solution to near dryness and re-dissolve the residue in 3 M HNO₃.
- Proceed to the chemical separation step.

For Biological/Food Samples:

- Freeze-dry and homogenize the sample.
- Perform ashing in a muffle furnace.
- Dissolve the ash in concentrated HNO₃ and dilute with ultrapure water.
- Proceed to the chemical separation step.

Chemical Separation of Strontium

This step is crucial for removing the interfering ^{90}Zr .

- Pack a column with Sr-selective resin (e.g., Eichrom Sr-Spec).[5]
- Pre-condition the column with 3 M HNO_3 .[5]
- Load the prepared sample solution onto the column.
- Wash the column with 3 M HNO_3 to elute matrix components and interfering elements, including Zr .
- Elute the purified Sr fraction using ultrapure water.
- The eluate is then acidified with HNO_3 to a final concentration of 2% (v/v) for ICP-MS analysis.[5]

ICP-MS Analysis

The use of a triple quadrupole ICP-MS (ICP-MS/MS) with a collision/reaction cell (CRC) is highly recommended for optimal interference removal.[1][2]

- Instrument Tuning: Tune the ICP-MS for sensitivity and stability using a multi-element standard solution.
- Interference Removal: Introduce a reaction gas, such as oxygen (O_2) or a mixture of oxygen and ammonia (O_2+NH_3), into the CRC.[6][7][8] Oxygen reacts with $^{90}\text{Zr}^+$ to form $^{90}\text{ZrO}^+$, which can be mass-shifted and separated from $^{90}\text{Sr}^+$.[7][8]
- Data Acquisition: Set the first quadrupole (Q1) to m/z 90 and the second quadrupole (Q2) to m/z 90 when using a non-reactive gas or to the mass of the product ion if a reactive gas is used for mass shifting.
- Internal Standardization: Use an internal standard, such as Indium (In), to correct for instrumental drift and matrix effects.[9]

Quantitative Data Summary

The following tables summarize typical instrumental parameters and performance data for the ICP-MS determination of ^{90}Sr .

Table 1: Typical ICP-MS/MS Operating Parameters

Parameter	Value
RF Power	1550 W
Plasma Gas Flow	15 L/min
Auxiliary Gas Flow	0.8 L/min
Nebulizer Gas Flow	1.0 L/min
Reaction Gas (O_2) Flow	0.3 - 1.5 mL/min
Dwell Time	100 ms
Detector Mode	Pulse counting

Table 2: Performance Characteristics of ICP-MS Methods for ^{90}Sr

Method	Matrix	Detection Limit (LOD)	Recovery	Reference
ICP-MS/MS	Environmental Samples	0.6 Bq/kg	-	[1]
ICP-MS/MS	Soil	0.1 pg/g	>80%	[2]
Icas-ICP-MS	Fresh Foods	2.2 Bq/kg	$93.7 \pm 7.1\%$	[10]
ICP-MS/MS	Milk & Drinking Water	18-22 Bq/kg	95-97%	[9]
ICP-SFMS	Urine	0.4 pg/L	82-86%	[11]

Conclusion

The use of ICP-MS, particularly triple quadrupole systems with collision/reaction cell technology, provides a rapid, sensitive, and accurate method for the ultra-trace determination of **Strontium-90** in a variety of complex matrices.^{[1][2]} Effective sample preparation involving chemical separation with Sr-selective resins is critical for removing the primary isobaric interference from ⁹⁰Zr.^{[12][13]} The protocols and performance data presented in this application note demonstrate that ICP-MS is a viable and often superior alternative to traditional radiometric techniques, offering significantly shorter analysis times and high sample throughput, which is especially crucial in scenarios requiring rapid response, such as environmental monitoring after a radiological incident.^{[9][12]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of strontium 90 in environmental samples by triple quadrupole ICP-MS and its application to Fukushima soil samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. analytik-jena.com [analytik-jena.com]
- 6. Development of an analytical method for ⁹⁰Sr with ICP-MS/MS using O₂ and NH₃ mixed gas reaction [inis.iaea.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Quantification of Radioactive Strontium-90 in Fresh Foods via Online Solid-Phase Extraction–Inductively Coupled Plasma–Dynamic Reaction Cell-Mass Spectrometry and Its Comparative Evaluation with Conventional Radiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]

- 12. [jstage.jst.go.jp](#) [[jstage.jst.go.jp](#)]
- 13. [researchgate.net](#) [[researchgate.net](#)]
- To cite this document: BenchChem. [Application Note: Ultra-Trace Determination of Strontium-90 using ICP-MS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1230875#icp-ms-for-ultra-trace-determination-of-strontium-90>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com